Tricyclo[3.2.1.0~2,7~]octane

Catalog No.
S15345081
CAS No.
285-43-8
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclo[3.2.1.0~2,7~]octane

CAS Number

285-43-8

Product Name

Tricyclo[3.2.1.0~2,7~]octane

IUPAC Name

tricyclo[3.2.1.02,7]octane

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-2-6-7-3-5(1)4-8(6)7/h5-8H,1-4H2

InChI Key

UMOBBYYPUXMHTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2CC1C3

Tricyclo[3.2.1.0~2,7~]octane is a unique bicyclic compound characterized by its distinctive tricyclic structure, consisting of three interconnected cycloalkane rings. Its molecular formula is C8H12C_8H_{12}, and it has a molecular weight of approximately 108.18 g/mol. The compound is also known as [3.2.1]propellane, highlighting its propellane-like structure which contributes to its interesting chemical properties and reactivity.

The structure of tricyclo[3.2.1.0~2,7~]octane features high ring strain due to the angular constraints imposed by the fused rings, making it an intriguing subject for study in organic chemistry. This strain often leads to unique reactivity patterns compared to non-strained cyclic compounds, influencing both its chemical behavior and potential applications in various fields.

Due to its strained structure:

  • Oxidation: This process can lead to the formation of carbonyl compounds or carboxylic acids.
  • Reduction: Reduction reactions can yield alcohols or hydrocarbons, depending on the reagents used.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack electrophilic centers within the molecule.

The high strain energy associated with tricyclo[3.2.1.0~2,7~]octane also makes it susceptible to rearrangement reactions, which can lead to the formation of various products depending on the reaction conditions and reagents employed .

Several synthetic methods have been developed for the preparation of tricyclo[3.2.1.0~2,7~]octane:

  • Cyclization Reactions: One common approach involves cyclization reactions starting from simpler precursors such as cyclohexenes or other bicyclic compounds.
  • Radical Reactions: Radical methods have been employed to generate the tricyclic structure through controlled radical processes.
  • Enolate Chemistry: The reaction of enolates derived from α-substituted cyclohexenones with vinylselenoxides has been reported to yield tricyclo[3.2.1.0~2,7~]octane derivatives with high diastereomeric excess .

These methods highlight the versatility and complexity involved in synthesizing this compound.

Tricyclo[3.2.1.0~2,7~]octane and its derivatives find applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be explored for use in materials that require specific mechanical properties.
  • Pharmaceuticals: Research into its biological activity suggests potential applications in drug development, particularly in creating novel therapeutic agents .

Interaction studies involving tricyclo[3.2.1.0~2,7~]octane are crucial for understanding its reactivity and potential biological effects:

  • Molecular Interactions: Investigating how this compound interacts with various biological macromolecules can provide insights into its therapeutic potential.
  • Reactivity Patterns: Understanding how it reacts under different conditions helps predict its behavior in synthetic pathways and biological systems.

Such studies are essential for guiding future research and applications in medicinal chemistry and materials science .

Tricyclo[3.2.1.0~2,7~]octane shares similarities with several other tricyclic compounds but possesses unique characteristics due to its specific ring structure and strain:

Compound NameStructure TypeMolecular FormulaUnique Features
Tricyclo[3.3.0.0~2,4~]octaneTricyclicC9H12Higher ring strain; different connectivity
Tricyclo[3.2.1.0~1,5~]octaneTricyclicC8H12Different arrangement leading to distinct reactivity
Tricyclo[3.3.1.0~6,8~]nonaneTetracyclicC10H16More complex structure with additional ring

These comparisons illustrate how tricyclo[3.2.1.0~2,7~]octane stands out among similar compounds due to its unique structural features and associated chemical properties .

XLogP3

2.7

Exact Mass

108.093900383 g/mol

Monoisotopic Mass

108.093900383 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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